

Application Notes and Protocols: Friedel-Crafts Acylation of Bromobenzene with Pivaloyl Chloride

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

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Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.^[1] The acylation of bromobenzene with pivaloyl chloride is a specific application of this reaction, yielding 4'-bromo-2,2-dimethylpropiophenone. This product contains a sterically hindered ketone and a reactive bromine atom, making it a versatile precursor for further synthetic transformations. The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl_3), which activates the pivaloyl chloride for electrophilic attack on the bromobenzene ring.^[2]

Due to the deactivating nature of the bromine substituent on the benzene ring, the reaction requires a stoichiometric amount of the Lewis acid catalyst.^[1] The bromine atom directs the incoming acyl group primarily to the para position, with a smaller amount of the ortho isomer being formed as a minor product. A noteworthy consideration in the acylation with pivaloyl chloride is the potential for the intermediate acylium ion to decarbonylate, leading to the formation of a tert-butyl carbocation. This can result in a competing Friedel-Crafts alkylation

reaction, yielding tert-butylated byproducts.^[3] Careful control of reaction conditions is therefore crucial to favor the desired acylation pathway.

Reaction Mechanism

The Friedel-Crafts acylation of bromobenzene with pivaloyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

- Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates to the chlorine atom of pivaloyl chloride. This polarization facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion.
- Electrophilic Attack: The electron-rich π -system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
- Deprotonation and Aromatization: A weak base, typically the AlCl_4^- complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 4'-bromo-2,2-dimethylpropiophenone.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar substrates.^[4]

Materials:

- Bromobenzene
- Pivaloyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated

- Sodium bicarbonate (NaHCO_3), saturated solution
- Magnesium sulfate (MgSO_4), anhydrous
- Ice

Equipment:

- Round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Apparatus for vacuum distillation

Procedure:

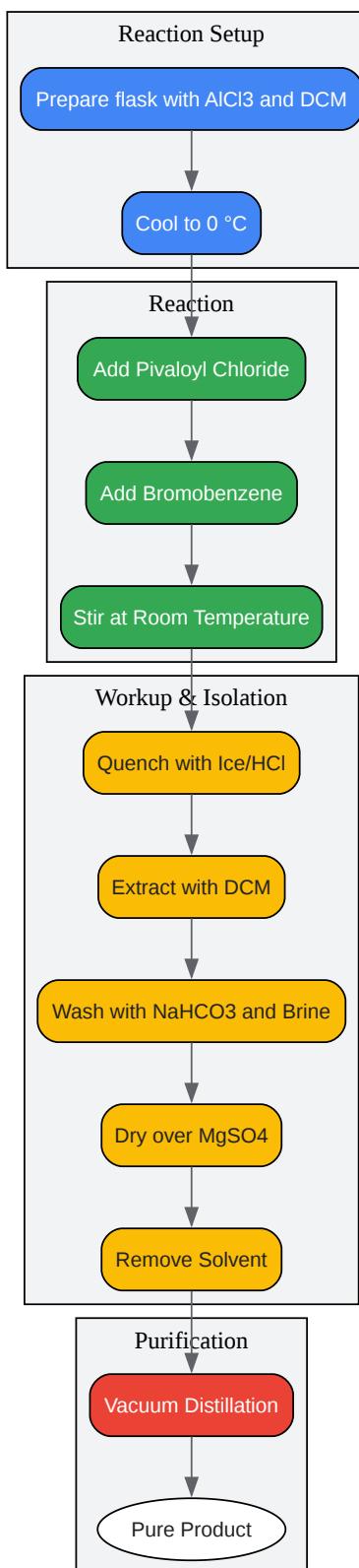
- Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (16.0 g, 120 mmol) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.
- Addition of Reactants: Slowly add pivaloyl chloride (12.1 g, 100 mmol) to the stirred suspension over 15 minutes. Once the addition is complete, add bromobenzene (15.7 g, 100 mmol) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.
- Workup: Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) in a 500 mL beaker. Stir vigorously until the ice has melted and the aluminum salts have dissolved.
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by washing with brine (50 mL).
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure 4'-bromo-2,2-dimethylpropiophenone.

Data Presentation

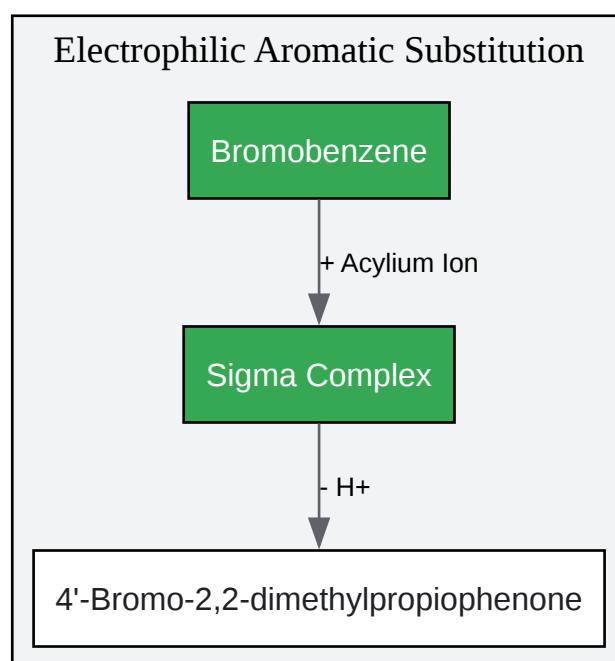
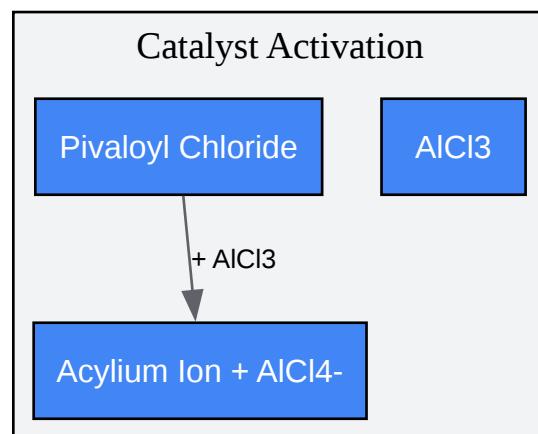
Parameter	Value
Reactants	
Bromobenzene	15.7 g (10.5 mL, 100 mmol)
Pivaloyl Chloride	12.1 g (12.4 mL, 100 mmol)
Aluminum Chloride	16.0 g (120 mmol)
Product	
Product Name	4'-Bromo-2,2-dimethylpropiophenone
Molecular Formula	C ₁₁ H ₁₃ BrO
Molecular Weight	241.13 g/mol [5]
Appearance	Colorless to light yellow liquid[5]
Boiling Point	84-86 °C at 1 Torr[5]
Theoretical Yield	24.11 g
Spectroscopic Data	
¹ H NMR (400 MHz, CDCl ₃)	δ 7.58 - 7.53 (m, 4H, Ar-H), 1.34 (s, 9H, C(CH ₃) ₃)[5]

Mandatory Visualization



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Caption: Experimental workflow for the Friedel-Crafts acylation.



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Caption: Reaction mechanism of Friedel-Crafts acylation.

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